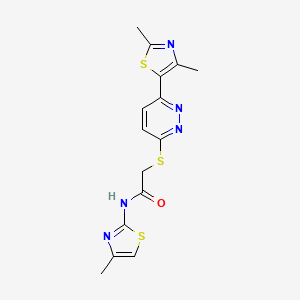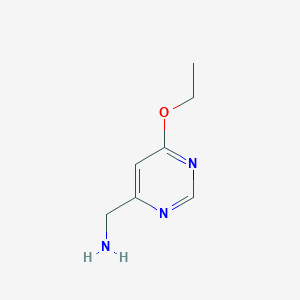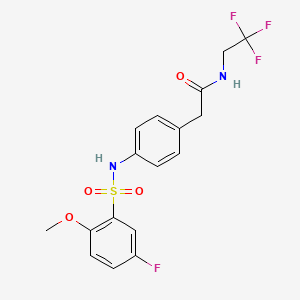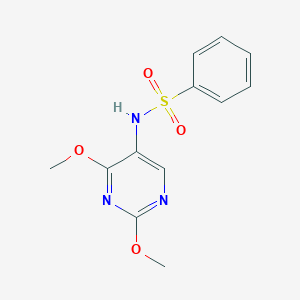![molecular formula C24H23N5O4 B2434999 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1105225-11-3](/img/structure/B2434999.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound This molecule's structure is characterized by multiple rings, including a cyclopropyl ring, a pyrazolopyridazin ring system, and phenyl and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions.
Formation of the pyrazolopyridazin core: : This might involve the condensation of hydrazine with a suitable diketone or dialdehyde, followed by cyclization to form the fused ring system.
Introduction of the cyclopropyl group: : The cyclopropyl group could be introduced via cyclopropanation reactions, possibly using reagents like diazomethane or similar.
Attachment of the phenyl group: : This could be achieved through Friedel-Crafts acylation or alkylation reactions.
Final acetamide formation: : The acetamide moiety might be formed by reacting an appropriate amine with an acyl chloride or anhydride.
Industrial Production Methods: For industrial production, the methods would scale up using batch or continuous flow reactions, with attention to optimizing yields and minimizing by-products. Catalysts and high-throughput techniques might be employed to increase efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the methoxyphenyl moieties.
Reduction: : Reduction reactions could target the pyrazolopyridazin ring, modifying its oxidation state.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be applied, especially on the aromatic rings.
Oxidation: : Reagents like KMnO₄, CrO₃, or PCC.
Reduction: : Agents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: : Friedel-Crafts reagents, halogenation agents, and nucleophiles like amines or thiols.
Oxidation: : Could yield quinones or other oxidized derivatives.
Reduction: : May result in alcohols or amines.
Substitution: : Various substituted derivatives depending on the specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
In Chemistry: This compound can serve as a building block in the synthesis of more complex molecules. It can also be a subject of study for reaction mechanisms and the development of new synthetic methodologies.
In Biology and Medicine: Due to its complex structure, it may have biological activity that could be exploited in drug discovery
In Industry: Its applications could extend to material science, where such compounds might be used in developing new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is dependent on its interaction with biological targets. It might interact with enzymes, receptors, or nucleic acids, causing alterations in biochemical pathways. The specific interactions would determine its efficacy and potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-phenyl-3-(4-(trifluoromethyl)phenyl)urea: : Another compound with diverse applications in medicinal chemistry.
4-cyclopropyl-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Shares structural similarities and potential biological activities.
N-(3,4-dimethoxyphenyl)-N-methylacetamide: : Another compound with similar functional groups.
Uniqueness: The uniqueness of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its combination of multiple ring systems and functional groups, providing a versatile platform for chemical modifications and potential biological activities. This complexity enables it to interact with multiple molecular targets, offering opportunities for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-32-19-11-10-16(12-20(19)33-2)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)17-6-4-3-5-7-17/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNMGQDWQBEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl 2-methylpropanoate](/img/structure/B2434930.png)
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)

![Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate](/img/structure/B2434933.png)

![n-(2-methoxy-5-nitrophenyl)-1-[6-(1h-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2434936.png)
![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)
